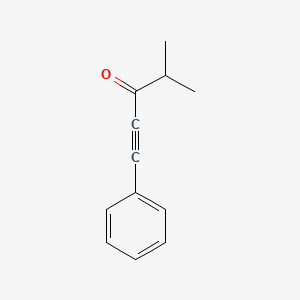

4-Methyl-1-phenylpent-1-yn-3-one

Description

Position of 4-Methyl-1-phenylpent-1-yn-3-one within the Class of Alkynones

Alkynones, also known as ynones, are compounds containing a ketone conjugated with an alkyne. This conjugation results in a unique electronic environment that dictates their reactivity. This compound is classified as a substituted, internal alkynone.

Internal vs. Terminal Alkynone: The alkyne in this molecule is internal, meaning the triple bond is not at the end of the carbon chain. This is due to the phenyl group at one end and the carbonyl carbon at the other.

Substituents: The presence of a phenyl group at one end and an isopropyl group (from the 4-methylpentan-3-one portion) at the other end of the ynone system influences its steric and electronic properties.

The general structure of an alkynone is R-C≡C-C(=O)-R'. In this compound, R is a phenyl group and R' is an isopropyl group. This structure makes it a valuable substrate for a variety of chemical transformations.

Research Significance of Alkynone Structural Motifs in Contemporary Synthesis

The alkynone motif is of considerable interest in modern organic synthesis due to its dual reactivity. openaccesspub.org The carbon-carbon triple bond and the carbonyl group can undergo a wide array of reactions, making alkynones versatile building blocks for complex molecules. openaccesspub.orgnih.gov

Key Research Findings on Alkynone Reactivity:

Versatile Intermediates: Alkynes are highly reactive and can be used to form various functional groups and ring systems, making them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. openaccesspub.orgnumberanalytics.com

Cycloaddition Reactions: The alkyne moiety readily participates in cycloaddition reactions, which are crucial for constructing cyclic and heterocyclic compounds. openaccesspub.orgnumberanalytics.com

Metal-Catalyzed Reactions: Alkynones are excellent partners in metal-catalyzed reactions, which expands the range of possible chemical transformations. nih.gov Their linear geometry and low steric hindrance allow for effective coordination with transition metals. nih.gov

Equivalents to Carbonyl Compounds: The C-C triple bond in alkynes has the same oxidation state as the -CH₂C(O)- unit of a carbonyl compound, allowing alkynes to serve as synthetic equivalents of ketones and aldehydes. nih.gov This provides flexibility in synthetic design, as alkynes are generally less polar and less electrophilic than carbonyls. nih.gov

Cascade Reactions: The dual functionality of alkynones allows for the design of cascade or tandem reactions, where multiple bond-forming events occur in a single step, leading to a rapid increase in molecular complexity.

Recent research has demonstrated that alkynones can undergo novel dimerization reactions in the presence of a strong base, leading to the formation of highly functionalized furans or 3-alkenylpyran-4-ones, depending on the structure of the alkynone. researchgate.net This highlights the rich and sometimes unexpected chemistry of this class of compounds.

Structure

3D Structure

Properties

CAS No. |

5923-10-4 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-methyl-1-phenylpent-1-yn-3-one |

InChI |

InChI=1S/C12H12O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |

InChI Key |

AOOHPXMHKBITKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for 4 Methyl 1 Phenylpent 1 Yn 3 One

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds, which are central to the synthesis of 4-Methyl-1-phenylpent-1-yn-3-one.

Palladium-Catalyzed Sonogashira Cross-Coupling Strategies

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of ynone synthesis. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system. Research has shown that various palladium catalysts and ligands can be used to optimize the reaction. For instance, in the synthesis of cross-conjugated enynones, palladium(II) acetate (B1210297) (Pd(OAc)2) has been shown to catalyze the reaction effectively in acetonitrile (B52724) (MeCN) at 50°C, even without the addition of a base or a phosphine (B1218219) ligand. mdpi.com In contrast, other palladium sources like PdCl2 and PdCl2(PPh3)2 were found to be ineffective under similar conditions. mdpi.com

Phosphine ligands play a crucial role in stabilizing and activating the palladium catalyst. Ylide-functionalized phosphine (YPhos) ligands, for example, are highly electron-rich and sterically demanding, making them effective in palladium-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com These ligands can activate less reactive aryl chlorides under mild conditions. sigmaaldrich.com The choice of ligand can also influence the regioselectivity of the reaction, as seen in the synthesis of cyclobutane (B1203170) and cyclopentane (B165970) derivatives. nih.gov

Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling

| Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|

| Pd(OAc)₂ | MeCN, 50°C, no base or ligand | 42% yield of enynone | mdpi.com |

| PdCl₂ | MeCN, 50°C | No reaction | mdpi.com |

| Pd(PPh₃)₂Cl₂ | MeCN, 50°C | No reaction | mdpi.com |

| Pd/dppBz | Diethyl malonate nucleophile | 76% yield of cyclobutane derivative | nih.gov |

| P[O(2,4-tBuC₆H₃]₃ | Diethyl malonate nucleophile | 84% yield of cyclobutane derivative | nih.gov |

| PtBu₃ | Amine nucleophile | ~1:1 mixture of cyclobutane and cyclopentane derivatives | nih.gov |

This table is generated based on available data and may not be exhaustive.

Recent advancements have explored the use of novel acyl electrophiles to broaden the scope of the Sonogashira reaction. Triazine esters, for example, have been successfully employed as acylating reagents in the palladium-catalyzed synthesis of enynones. mdpi.com The electron-withdrawing nature of the triazine ring activates the C(acyl)-O bond, facilitating the cross-coupling reaction. mdpi.com This method has been shown to be compatible with a wide range of triazine esters, leading to high yields of the desired enynone products. mdpi.com

Copper-Mediated Reactions

Copper-mediated reactions are also significant in the synthesis and subsequent transformation of ynones. ecampus.com Supported copper nanoparticles have been used as a reusable catalyst for the coupling of acyl chlorides and terminal alkynes to produce ynones under palladium- and ligand-free conditions. rsc.org

In the context of heteroannulation, ynones can undergo copper-mediated cyclization reactions to form various heterocyclic compounds. ecampus.com For instance, the reaction of allenyl carbamates with copper(II) chloride can lead to the formation of 5-chloro-6-methylene-1,3-oxazinan-2-ones. nih.gov The versatility of copper catalysis is further highlighted by its use in the synthesis of ynamides from 1,1-dibromo-1-alkenes and nitrogen nucleophiles. ulb.ac.be

Organometallic Synthetic Approaches

Organometallic reagents are fundamental tools in organic synthesis, providing a direct route to the formation of carbon-carbon bonds.

Lithium and Zinc Reagent-Based Formations

Organolithium reagents are highly reactive compounds that are widely used as strong bases and nucleophiles. wikipedia.org They can be prepared by reacting an alkyl or aryl halide with lithium metal. youtube.comyoutube.com In the synthesis of ynones, an alkynyllithium compound can react with an aldehyde to form a secondary alcohol, which can then be oxidized to the corresponding ynone. wikipedia.org

Organozinc reagents are also valuable in organic synthesis. sigmaaldrich.com They can be prepared from the corresponding organolithium or Grignard reagents or directly from organic halides using activated zinc (Rieke® Zinc). sigmaaldrich.com These reagents are known to be more tolerant of functional groups compared to their lithium or magnesium counterparts. sigmaaldrich.com Organozinc reagents can participate in various C-C bond-forming reactions, including palladium-catalyzed cross-coupling reactions (Negishi coupling) and additions to carbonyl compounds. sigmaaldrich.comresearchgate.net

Table 2: Key Organometallic Reagents in Ynone Synthesis

| Reagent Type | Preparation | Key Reactions | Reference |

|---|---|---|---|

| Organolithium | R-X + 2Li → R-Li + LiX | Nucleophilic addition to aldehydes | wikipedia.orgyoutube.com |

| Organozinc | R-X + Zn → R-ZnX (with Rieke® Zinc) | Negishi coupling, addition to carbonyls | sigmaaldrich.comresearchgate.net |

This table provides a general overview of the preparation and application of these reagents.

Alkynylation Reactions with Organotin Reagents (e.g., Tetra(phenylethynyl)tin)

Organotin reagents have been established as effective alkynylating agents in the synthesis of various organic compounds, including ynones. One such reagent, tetra(phenylethynyl)tin, serves as a source for the phenylethynyl group. The synthesis of this compound can be envisioned through the reaction of an appropriate acyl chloride with tetra(phenylethynyl)tin, catalyzed by a Lewis acid. mdpi.com

This methodology involves the Stille-type coupling, where an organotin compound transfers an organic group to an electrophilic partner. For the synthesis of this compound, the required electrophile would be isobutyryl chloride. The reaction is typically promoted by a palladium catalyst, although Lewis acid catalysis is also employed for coupling with acyl chlorides. mdpi.comnih.gov

A key advantage of using reagents like tetra(phenylethynyl)tin is their relative stability and ease of handling compared to more reactive organometallic compounds like lithium or Grignard reagents. mdpi.com The reaction proceeds by the transfer of a phenylethynyl group from the tin atom to the acyl chloride's carbonyl carbon, leading to the formation of the ynone.

Table 1: Example Reaction Scheme for Alkynylation with Organotin Reagent

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Isobutyryl chloride | Tetra(phenylethynyl)tin | Lewis Acid (e.g., ZnCl₂) or Pd Catalyst | This compound |

Research has demonstrated the utility of tetra(phenylethynyl)tin in the zinc chloride-catalyzed alkynylation of acyl chlorides to produce propargylamines, showcasing the reagent's capability to transfer the phenylethynyl moiety under catalytic conditions. mdpi.comresearchgate.netresearchgate.net This principle is directly applicable to the synthesis of ynones from acyl chlorides.

Convergent and Divergent Synthetic Routes from Precursors

Convergent and divergent strategies allow for the efficient construction of target molecules from readily available starting materials. For this compound, key precursors include propargylic alcohols and related enynones.

Construction from Propargylic Alcohol Derivatives

Propargylic alcohols are among the most common and versatile precursors for the synthesis of ynones. organic-chemistry.org The primary method for converting a propargylic alcohol into a ynone is through oxidation. For the synthesis of this compound, the corresponding secondary propargylic alcohol, 4-methyl-1-phenylpent-1-yn-3-ol, would be the direct precursor.

This oxidation can be achieved using a variety of oxidizing agents. Common and effective reagents include chromium-based oxidants (like PCC or PDC), manganese dioxide (MnO₂), or more modern, milder methods employing catalysts like copper nanoparticles with an oxidant such as tert-butyl hydroperoxide (TBHP). organic-chemistry.org Gold-catalyzed oxidation of propargylic alcohols has also emerged as a powerful method. nih.gov

The general transformation is outlined below:

Table 2: Oxidation of Propargylic Alcohol to Ynone

| Precursor | Reagent/Conditions | Product |

| 4-Methyl-1-phenylpent-1-yn-3-ol | Oxidation (e.g., MnO₂, PCC, Cu Nps/TBHP) | This compound |

The precursor, 4-methyl-1-phenylpent-1-yn-3-ol, can be synthesized via the alkynylation of isobutyraldehyde (B47883) with a phenylethynyl nucleophile, such as phenylethynyl lithium or a phenylethynyl Grignard reagent. wikipedia.org This two-step sequence—alkynylation followed by oxidation—is a robust and widely used strategy for preparing a diverse range of ynones. organic-chemistry.org

Transformations from Related Enynones (e.g., 5-phenylpent-1-en-4-yn-3-one)

Enynones, which contain both an alkene and an alkyne conjugated to a carbonyl group, are highly reactive intermediates that can be transformed into other functional groups. researchgate.net While not a direct synthetic route, the transformation of a related enynone could potentially lead to this compound. For instance, a molecule like 5-phenylpent-1-en-4-yn-3-one possesses the core ynone structure but requires modification of the enone part.

The transformation would likely involve a selective reduction of the carbon-carbon double bond of the enone system without affecting the alkyne or carbonyl functionalities. This can be a challenging transformation due to the conjugated system. Catalytic hydrogenation under carefully controlled conditions might achieve this, though over-reduction to the corresponding alkane is a common side reaction.

Alternatively, conjugate addition reactions to the enone system could be explored, followed by subsequent chemical modifications. For example, the addition of a methyl group via a cuprate (B13416276) reagent (Gilman reagent) to the double bond of an appropriate enynone precursor could be a potential, though complex, pathway. The reactivity of enynones allows for their participation in various cyclization and addition reactions, which can be harnessed for the synthesis of complex structures. researchgate.netresearchgate.net

Advanced Mechanistic Investigations of 4 Methyl 1 Phenylpent 1 Yn 3 One Reactivity

Catalytic Reaction Mechanisms

Catalytic reactions of ynones are a cornerstone of modern synthetic chemistry, providing access to a diverse array of molecular architectures. The electronic nature of the ynone functional group, characterized by a polarized triple bond conjugated to a carbonyl group, makes it a versatile substrate for various catalytic transformations.

Palladium-Catalyzed Processes (e.g., 1,4-Palladium Migration, Olefinic C-H Bond Cleavage)

Palladium catalysis is a powerful tool for the functionalization of alkynes. Processes such as 1,4-palladium migration have been documented as a strategy for remote C-H bond activation. rsc.org This type of migration typically involves the movement of a palladium center from an aryl or vinyl group to an adjacent alkyl or aryl position, enabling subsequent bond formation at a site that would otherwise be unreactive. The general mechanism often involves oxidative addition, alkyne insertion, and the key 1,4-Pd migration step. rsc.org However, specific studies detailing the behavior of 4-Methyl-1-phenylpent-1-yn-3-one in such palladium-catalyzed migrations or in reactions involving olefinic C-H bond cleavage are not available in the reviewed literature.

Radical Pathways in Cross-Coupling Reactions

Radical reactions of ynones have been explored as a valuable method for the construction of complex molecules. eurekaselect.com These reactions can be initiated by various radical precursors and can proceed through cascades involving cyclization and coupling steps. For instance, metal-free radical cascade cyclization/haloazidation of enynones has been developed to synthesize functionalized 1-indanones. rsc.org While the general reactivity of ynones in radical cross-coupling reactions is an active area of research, there is no specific literature that investigates the radical pathways for this compound.

Redox Chain Reaction Mechanisms (e.g., Propargylation)

Redox chain reactions offer a unique approach to functionalization, and propargylation reactions involving ynones are known. The Nicholas reaction, for example, allows for the propargylation of various nucleophiles under acidic conditions using cobalt-stabilized propargylium ions. nih.gov This method is particularly useful for introducing propargyl groups into base-sensitive molecules. nih.gov Nevertheless, specific studies on the involvement of this compound in such redox chain propargylation reactions have not been reported.

Organometallic Reaction Mechanistic Elucidations

The study of organometallic reaction mechanisms provides fundamental insights into the role of metal catalysts, ligands, and additives in controlling the outcome of chemical transformations.

Transborylation Mechanisms in Asymmetric Reductions

Asymmetric reduction of ketones is a fundamental transformation in organic synthesis for producing chiral alcohols. Borane-catalyzed chemoselective reductions of enones have been developed, where a key step is a B-O/B-H transborylation that enables catalyst turnover. nih.gov In the context of ynones, divergent reactivity has been observed, with ynones being reduced to propargyl alcohols while ynoates undergo trans-hydroboration. nih.gov The specific application and mechanistic elucidation of transborylation in the asymmetric reduction of this compound, however, have not been documented.

Ligand and Additive Effects on Reaction Intermediates

The choice of ligands and additives can profoundly influence the course of a metal-catalyzed reaction by modifying the properties of the catalytic species and reaction intermediates. Ligand effects have been shown to be crucial in achieving high enantioselectivity in various reactions, including the cycloisomerization-hydroalkenylation and -hydroarylation of enynes. nih.gov Different ligands can lead to divergent reaction pathways, highlighting their critical role in controlling selectivity. nih.gov Despite the general importance of these effects, there is no specific research available on how ligands and additives influence reaction intermediates in transformations involving this compound.

Pericyclic and Cascade Reaction Pathways (e.g., Alder-Ene Reaction, Isoxazole (B147169) Ring-Opening)

The reactivity of this compound is not limited to simple additions to the ynone functionality. Its structure is also primed for more complex transformations, including pericyclic and cascade reactions, which allow for the rapid construction of intricate molecular architectures. These pathways are of significant interest in synthetic chemistry for their efficiency and stereochemical control.

Alder-Ene Reaction Pathways

The Alder-Ene reaction is a pericyclic process involving an "ene" (a molecule with an allylic hydrogen) and an "enophile" (a molecule with a multiple bond). mdpi.com In this concerted reaction, a C-H bond on the ene is cleaved, a new C-C sigma bond is formed between the ene and the enophile, and the double bond of the ene migrates. mdpi.com Ynones, such as this compound, can act as potent enophiles due to the electron-withdrawing nature of the carbonyl group, which activates the alkyne for cycloaddition-type reactions.

While specific studies on the Alder-Ene reactions of this compound are not extensively documented, the general mechanism can be illustrated. In a hypothetical Alder-Ene reaction, the ynone would react with an ene component, such as an alkene bearing an allylic hydrogen. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of a new, highly functionalized molecule in a single, stereospecific step. The reaction is typically promoted by thermal conditions or by the use of Lewis acids, which can lower the activation energy. nih.gov

The general mechanism for a Lewis-acid catalyzed Alder-Ene reaction involving an ynone is depicted below:

Coordination of the Lewis acid to the carbonyl oxygen of the ynone activates the alkyne, making it more electrophilic.

The ene component approaches the activated ynone.

A concerted, but often asynchronous, flow of electrons occurs, forming a new C-C bond and transferring the allylic proton.

Release of the Lewis acid affords the final product.

The steric hindrance provided by the isopropyl group in this compound and the phenyl group on the alkyne would play a significant role in the stereochemical outcome of such reactions.

Isoxazole Ring-Opening Cascade Reactions

A significant cascade reaction pathway available to this compound involves the formation and subsequent ring-opening of an isoxazole intermediate. This sequence transforms the linear ynone into a more complex, functionalized open-chain product.

Formation of the Isoxazole Intermediate

The first step in this cascade is the well-established synthesis of isoxazoles from ynones. nih.govnih.govorganic-chemistry.org A common method involves the [3+2] cycloaddition of a nitrile oxide, generated in situ, with the alkyne of the ynone. nih.gov For this compound, this would lead to the formation of 3-isopropyl-5-phenylisoxazole. The reaction of ynones with hydroxylamine (B1172632) hydrochloride is another efficient method for the synthesis of isoxazoles. nih.gov

The general scheme for the formation of 3-isopropyl-5-phenylisoxazole is as follows:

Reactants: this compound and a source of nitrile oxide (e.g., from an oxime precursor) or hydroxylamine.

Reaction Type: 1,3-dipolar cycloaddition or condensation/cyclization.

Product: 3-Isopropyl-5-phenylisoxazole.

The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the ynone, typically leading to the formation of a single major regioisomer.

Isoxazole Ring-Opening

Once formed, the isoxazole ring can undergo cleavage, most commonly at the weak N-O bond. This ring-opening can be initiated by various reagents and conditions, leading to a cascade of further reactions. A notable example is the ring-opening fluorination of isoxazoles. researchgate.net

A study on the ring-opening fluorination of 4-methyl-5-phenylisoxazole, a closely related analog, demonstrated that treatment with an electrophilic fluorinating agent like Selectfluor® leads to the cleavage of the N-O bond and the formation of an α-fluorocyanoketone. researchgate.net This reaction proceeds through a proposed mechanism involving electrophilic fluorination at the nitrogen or C4 position, followed by deprotonation and ring cleavage.

The table below summarizes the findings for the ring-opening fluorination of 4-methyl-5-phenylisoxazole, which serves as a model for the potential reactivity of the isoxazole derived from this compound.

| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Fluoropyridinium Salt (F1) | MeCN | 80 | 24 | No Reaction |

| 2 | N-Fluoropyridinium Salt (F2) | MeCN | 80 | 24 | No Reaction |

| 3 | NFSI | MeCN | 80 | 24 | No Reaction |

| 4 | Selectfluor® | MeCN | 80 | 24 | 93 |

Table 1: Screening of Fluorinating Agents for the Ring-Opening of 4-Methyl-5-phenylisoxazole. researchgate.net

This cascade sequence, involving the formation of an isoxazole followed by its ring-opening, provides a powerful synthetic tool for transforming a relatively simple ynone into a highly functionalized acyclic compound, which can be a valuable intermediate for the synthesis of more complex molecules.

Diversification and Functionalization of 4 Methyl 1 Phenylpent 1 Yn 3 One

Carbonyl Group Transformations

The ketone functionality is a key site for transformations, particularly for introducing chirality or creating new functional groups that can serve as precursors for more complex molecules.

The reduction of the prochiral carbonyl group in 4-Methyl-1-phenylpent-1-yn-3-one can yield a chiral propargylic alcohol, 4-Methyl-1-phenylpent-1-yn-3-ol. Achieving high stereoselectivity in this reduction is crucial for applications in asymmetric synthesis. Several methods are established for the enantioselective reduction of prochiral ketones.

Biocatalytic approaches, utilizing alcohol dehydrogenases (ADHs), offer a green and highly selective route. nih.govnih.gov For instance, F420-dependent alcohol dehydrogenase has been shown to reduce various prochiral ketones to their corresponding (S)-alcohols with excellent enantiopurity (>99% ee). nih.gov Similarly, ADHs from sources like Candida chilensis can be used for the enantioselective 1,2-reduction of unsaturated ketones. mdpi.com

Alternatively, chemical methods employing chiral catalysts are widely used. The Meerwein-Ponndorf-Verley (MPV) reaction, when conducted with chiral aluminum alkoxides, can achieve stereoselective reduction under mild conditions. google.com Another prominent strategy involves the use of catalytic amounts of a chiral ligand in combination with a metal and a hydride source. For example, zinc triflate (Zn(OTf)₂) in the presence of a chiral amino alcohol ligand like (+)-N-methylephedrine effectively mediates the enantioselective addition of alkynes to aldehydes and can be adapted for ketone reduction. organic-chemistry.org Titanium-based catalysts, such as those derived from BINOL and titanium isopropoxide (Ti(OiPr)₄), are also effective for the asymmetric alkynylation of aldehydes to produce chiral propargyl alcohols, a related transformation that highlights the potential for asymmetric ketone reduction. organic-chemistry.org

The carbonyl group readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is a standard method for protecting the ketone or for creating intermediates for further reactions, such as the Beckmann rearrangement. The reaction of this compound with hydroxylamine (NH₂OH) in a weakly acidic medium produces the corresponding oxime, this compound oxime. byjus.comwikipedia.org

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. quora.comkhanacademy.org This process can be carried out under various conditions, including solvent-free mechanochemical methods, which offer a green alternative to traditional solution-phase synthesis. researchgate.net The use of O-methylhydroxylamine (NH₂OCH₃) similarly yields the corresponding O-methyl oxime. Methoximes are particularly valuable as directing groups in C-H functionalization reactions, and methods exist for their mild cleavage back to the parent ketone using photoexcited nitroarenes. nih.gov

Table 1: Summary of Carbonyl Group Transformations

| Transformation | Reagents/Catalysts | Product |

|---|

Alkynyl Moiety Reactivity

The conjugated alkyne is a highly versatile functional group, participating in a wide array of reactions including cycloadditions and serving as an electrophilic site for the construction of heterocyclic systems.

As a conjugated system, the ynone can participate as a 2π component in cycloaddition reactions. libretexts.org Photochemical [2+2] cycloadditions between enones and alkenes are well-known, proceeding through a stepwise diradical mechanism to form cyclobutane (B1203170) rings. wikipedia.orgyoutube.com By analogy, the alkynyl group of this compound can react with alkenes to form cyclobutene (B1205218) derivatives.

The electron-deficient alkyne also functions as an excellent dipolarophile in 1,3-dipolar cycloadditions. For example, reaction with azomethine ylides would lead to the formation of five-membered nitrogen-containing heterocycles. nih.gov Furthermore, the ynone can act as a dienophile in Diels-Alder [4+2] cycloadditions with suitable dienes, leading to the formation of six-membered rings, a process known as heteroannulation when a heteroatom is involved in the ring formation. Intramolecular versions of these cycloadditions are also powerful tools for constructing complex polycyclic systems. acs.orgwhiterose.ac.uk

One of the most powerful applications of ynones is in the synthesis of five-membered heterocycles. The reaction is a cyclocondensation where the ynone acts as a 1,3-dielectrophile precursor.

Synthesis of Pyrazoles: The reaction of this compound with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives leads to the regioselective formation of pyrazoles. organic-chemistry.orgyoutube.com The reaction proceeds via an initial Michael addition of a hydrazine nitrogen to the β-carbon of the alkyne, followed by intramolecular cyclization onto the carbonyl carbon and subsequent dehydration to form the aromatic pyrazole (B372694) ring. beilstein-journals.orgnih.gov Using hydrazine itself would yield 5-isopropyl-3-phenyl-1H-pyrazole. The regioselectivity is generally high, providing a direct route to polysubstituted pyrazoles. mdpi.com

Synthesis of Isoxazoles: In a similar fashion, reacting the ynone with hydroxylamine (NH₂OH) provides access to isoxazoles. youtube.commdpi.com The mechanism follows the same pathway of conjugate addition, cyclization, and dehydration. researchgate.net This reaction provides a direct and regioselective synthesis of 5-isopropyl-3-phenylisoxazole from this compound. organic-chemistry.org

Table 2: Synthesis of Heterocycles from the Alkynyl Moiety

| Target Heterocycle | Reagent | Product | Reaction Type |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | 5-Isopropyl-3-phenyl-1H-pyrazole | Cyclocondensation |

| Isoxazole (B147169) | Hydroxylamine (NH₂OH) | 5-Isopropyl-3-phenylisoxazole | Cyclocondensation |

| Cyclobutene Derivative | Alkene (e.g., Ethylene) | Cyclobutene-fused system | [2+2] Cycloaddition |

Role of 4 Methyl 1 Phenylpent 1 Yn 3 One in the Synthesis of Complex Molecules and Scaffolds

Precursor in Heterocyclic Chemistry

The dual functionality of 4-methyl-1-phenylpent-1-yn-3-one makes it an ideal starting material for the construction of various heterocyclic ring systems. The electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon allows for reactions with a range of dinucleophiles to form five- and six-membered rings.

The reaction of α,β-alkynyl ketones with hydroxylamine (B1172632) is a fundamental method for the synthesis of isoxazoles. In a typical reaction, the hydroxylamine first attacks the carbonyl group of the ynone, followed by cyclization and dehydration to form the aromatic isoxazole (B147169) ring. While direct synthesis of C4-alkynylisoxazoles from this compound is a plausible transformation, a more general and widely reported strategy involves a multi-step sequence. First, the ynone is reacted with an O-alkylated hydroxylamine, such as methoxylamine hydrochloride, to form an O-methyl oxime. This intermediate then undergoes electrophilic cyclization. For instance, treatment of the O-methyl oxime of a related ynone with an iodine source like iodine monochloride (ICl) leads to the formation of a 4-iodoisoxazole (B1321973). This 4-iodoisoxazole is a versatile intermediate that can then undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, to yield the desired C4-alkynylisoxazoles with high efficiency. nih.govorgsyn.orgrsc.org This two-step approach provides a modular and high-yielding route to complex isoxazole frameworks. nih.gov

Table 1: Representative Synthesis of a 3,5-disubstituted-4-iodoisoxazole

| Starting Material | Reagents | Product | Yield |

| Ynone (e.g., 4,4-Dimethyl-1-phenylpent-1-yn-3-one) | 1. NH2OCH3·HCl, Pyridine, Na2SO42. ICl, CH2Cl2 | 3,5-disubstituted-4-iodoisoxazole | Good |

The synthesis of pyrazoles is classically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. sigmaaldrich.com this compound, as an α,β-unsaturated ketone, can react with hydrazine in a conjugate addition fashion. The initial Michael addition of hydrazine to the ynone system, followed by intramolecular cyclization via attack of the second nitrogen atom on the carbonyl group and subsequent dehydration, leads to the formation of the pyrazole (B372694) ring. The regioselectivity of the initial addition can be influenced by the substitution on the hydrazine and the reaction conditions. Depending on the level of unsaturation in the final product, either pyrazoles or their partially saturated pyrazoline analogues can be obtained. This reaction provides a direct route to highly substituted pyrazoles, which are a common motif in medicinal chemistry.

Table 2: General Synthesis of Pyrazoles from 1,3-Dicarbonyl Precursors

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| 1,3-Dicarbonyl compound | Phenyl hydrazine | Ionic Liquid (e.g., [EMIM]Cl) | N-phenyl pyrazole |

| Diarylhydrazone | Vicinal diol | Iron catalyst | 1,3,5-substituted pyrazole |

| Ketone, Aldehyde | Hydrazine monohydrochloride | Bromine or O2/DMSO | 3,4,5-trisubstituted pyrazole |

Substituted pyrroles can be synthesized from the reaction of α,β-ynones with primary amines, such as benzylamines. The reaction proceeds via an initial Michael addition of the amine to the ynone, followed by an intramolecular cyclization and subsequent isomerization to afford the stable aromatic pyrrole (B145914) ring. This method allows for the one-pot synthesis of polysubstituted pyrroles from readily available starting materials. The initially formed product would be a 2H-pyrrole, which would tautomerize to the more stable 1H-pyrrole.

The synthesis of 1-pyrrolines, which are five-membered cyclic imines, can also be envisioned starting from this compound. A plausible synthetic route involves the reaction of the ynone with a suitable nitrogen-containing nucleophile that also bears a latent carbanion or a group that can be converted into one. For example, the reaction of chalcones (α,β-unsaturated ketones) with nitroalkanes, followed by reduction and cyclization, is a known method for preparing 1-pyrrolines. nih.gov Similarly, this compound could first undergo a Michael addition with a nitroalkane, followed by reduction of the alkyne and nitro group, and subsequent intramolecular condensation to yield a substituted 1-pyrroline.

A specific and interesting application of this compound is its use in the synthesis of cyanoepoxide derivatives. In a documented procedure, this compound was shown to react to form a cyanoepoxide. This transformation highlights the ability of the ynone functionality to undergo more complex reaction cascades, leading to densely functionalized small molecules that can serve as intermediates for further synthetic elaborations.

Building Block for Enantiomerically Enriched Compounds

The ketone functionality in this compound is prochiral, making it a suitable substrate for asymmetric synthesis. The enantioselective reduction of the carbonyl group can lead to the formation of chiral propargyl alcohols. These chiral alcohols are highly valuable building blocks in organic synthesis. While specific literature on the enantioselective reduction of this compound is not prominent, established methods for the asymmetric reduction of ynones, such as the Corey-Bakshi-Shibata (CBS) reduction or enzymatic reductions, could potentially be applied to generate the corresponding (R)- or (S)-alcohol with high enantiomeric excess.

Furthermore, the α,β-alkynyl ketone system is an excellent Michael acceptor. Enantioselective conjugate addition of nucleophiles, catalyzed by chiral metal complexes or organocatalysts, would introduce a new stereocenter at the β-position, leading to chiral β-substituted ketones. These chiral products could then be elaborated into a variety of complex, enantiomerically enriched molecules.

Strategic Intermediate in Total Synthesis Efforts

Although specific examples of the application of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural features make it a highly attractive intermediate for such endeavors. The presence of two reactive sites—the ketone and the alkyne—allows for a wide range of transformations. The phenyl-substituted alkyne can participate in various carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, and can also be hydrated to form a 1,3-dicarbonyl compound. The ketone can be used for olefination reactions, additions of organometallic reagents, or as a handle for further functionalization. This versatility makes this compound a potent building block for the convergent synthesis of complex molecular architectures.

Computational and Theoretical Insights into 4 Methyl 1 Phenylpent 1 Yn 3 One Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure of conjugated systems like 4-methyl-1-phenylpent-1-yn-3-one. These methods, particularly Density Functional Theory (DFT), can predict the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters that govern the molecule's reactivity. mdpi.comresearchgate.nete3s-conferences.orgnih.gov

The reactivity of α,β-unsaturated ynones is largely dictated by the electronic interplay between the alkyne and the carbonyl group. uib.norsc.org The conjugated system leads to a delocalization of π-electrons across the molecule. The carbonyl group acts as an electron-withdrawing group, polarizing the molecule and creating electrophilic sites at the carbonyl carbon and the β-carbon of the alkyne.

A key aspect of predicting reactivity involves the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical α,β-unsaturated ynone, the LUMO is expected to be delocalized over the conjugated system, with significant coefficients on the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. d-nb.info The HOMO, conversely, would likely be centered on the π-system of the alkyne and the phenyl ring. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

For instance, in a DFT study on the 1,2-reduction of a model α,β-unsaturated ynone, the analysis of frontier Kohn-Sham molecular orbitals revealed a significant energy difference between the HOMO of a nucleophile (trimethylphosphane) and the LUMO of the ynone, indicating a favorable interaction for a nucleophilic attack. d-nb.info

Table 1: Illustrative Frontier Molecular Orbital Energies for a Model α,β-Unsaturated Ynone System (Calculated at the ωB97X-D/6-311G level of theory)*

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |

| Model Ynone (1) | - | 0.47 |

| Trimethylphosphane | -8.31 | - |

Data adapted from a study on a related ynone system. d-nb.info

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, the identification of intermediates, and the characterization of transition states. mdpi.compku.edu.cnqub.ac.uknih.govresearchgate.net For this compound, DFT could be employed to study a variety of reactions, including nucleophilic additions, reductions, and cycloadditions. uib.nonih.gov

A relevant example is the DFT mechanistic investigation of the 1,2-reduction of α,β-unsaturated ynones. d-nb.info In this study, the reaction pathway involving the addition of a phosphane to the ynone was computationally explored. The calculations revealed the formation of various intermediates and transition states, providing a step-by-step understanding of the reaction. The relative energies of these species were calculated to determine the most likely reaction pathway and the rate-determining step.

The study showed that the initial addition of the phosphane to the ynone leads to the formation of a vinylphosphonium species. d-nb.info The stability of different isomers of this intermediate was computationally assessed, indicating which form is more likely to proceed in the reaction. d-nb.info Subsequent steps, including tautomerization and the addition of a reducing agent, were also modeled, with calculations of the Gibbs free energy for each step to determine the spontaneity and kinetic barriers of the process. d-nb.info For example, the formation of the reductant from pinacolborane and a methoxide (B1231860) anion was found to be an exergonic process with a moderate kinetic barrier. d-nb.info

Table 2: Illustrative Calculated Relative Gibbs Free Energies (ΔG) for Intermediates in a Model Ynone Reduction Reaction

| Reaction Step | ΔG (kcal/mol) |

| Formation of Reductant (9) | -20.4 |

| Kinetic Barrier for Reductant Formation | 9.7 |

| Stability of Oxo-form vs. Enol-form | -21.8 |

Data adapted from a study on a related ynone system. d-nb.info

These types of calculations provide invaluable insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Intermolecular Interaction Analysis and Supramolecular Synthons (of related enynones)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a molecule, such as its crystal packing and polymorphism. For a molecule like this compound, various non-covalent interactions would be expected to dictate its supramolecular assembly. These interactions include van der Waals forces, C-H···O hydrogen bonds, and potentially π-π stacking interactions involving the phenyl rings.

Computational methods can be used to analyze and quantify these interactions. Hirshfeld surface analysis, for example, is a powerful technique for visualizing and exploring intermolecular contacts in crystal structures. It can help in identifying the key interactions that stabilize the crystal lattice. In a study on the synthesis and crystal structure of tetraazafluoranthen-3(2H)-ones, which are complex heterocyclic systems, Hirshfeld analysis was used to elucidate the non-covalent interactions controlling the molecular packing. mdpi.com This analysis revealed the presence of weak C-H···O contacts that play a significant role in the crystal packing. mdpi.com

For this compound, one could hypothesize the formation of supramolecular synthons based on these interactions. A common synthon in carbonyl-containing compounds is the formation of dimers or chains through C-H···O hydrogen bonds, where a hydrogen atom from a methyl or phenyl group on one molecule interacts with the carbonyl oxygen of a neighboring molecule. The phenyl rings could also engage in π-π stacking, either in a parallel-displaced or a T-shaped arrangement, further stabilizing the crystal structure.

Table 3: Common Intermolecular Interactions and Their Potential Role in the Supramolecular Structure of Ynones

| Interaction Type | Description | Potential Supramolecular Motif |

| C-H···O Hydrogen Bond | An interaction between a carbon-bound hydrogen atom and a carbonyl oxygen. | Dimer or chain formation |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Stacked columnar structures |

| Van der Waals Forces | Weak, non-specific interactions between molecules. | Overall crystal packing and density |

Analytical Methodologies for the Characterization and Study of 4 Methyl 1 Phenylpent 1 Yn 3 One

Spectroscopic Techniques

Spectroscopic methods are fundamental to the molecular characterization of 4-Methyl-1-phenylpent-1-yn-3-one, providing detailed information about its atomic composition and connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of this compound and to confirm its elemental composition. This technique provides a highly accurate mass-to-charge ratio (m/z) that can be compared to a calculated theoretical value.

For this compound, with the chemical formula C₁₂H₁₂O, the theoretical monoisotopic mass is 172.088815 Da. In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺.

| HRMS Data for this compound (C₁₂H₁₂O) | |

| Ion | Calculated m/z |

| [M+H]⁺ | 173.09662 |

| [M+Na]⁺ | 195.07856 |

While specific experimental HRMS data for this compound was not found in the searched literature, the analysis of a structurally similar ynone, 4,4-Dimethyl-1-(4-(trifluoromethyl)phenyl)pent-2-yn-1-one, demonstrates the method. Its HRMS (ESI-ion trap) analysis showed a calculated m/z of 255.0997 for [M+H]⁺ and an experimentally found m/z of 255.0995, confirming its composition. mdpi.com This highlights the precision of HRMS in structural confirmation.

Chromatographic Separations for Isolation and Purity Determination

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for assessing its purity.

Flash Column Chromatography

Flash column chromatography is the standard method for purifying this compound on a preparative scale. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of low polarity. Research indicates that a solvent mixture of petroleum ether and ethyl acetate (B1210297) is effective. nih.gov

| Flash Column Chromatography Parameters | |

| Stationary Phase | Silica Gel |

| Eluent System | Petroleum ether / Ethyl acetate (40:1) |

| Data sourced from supplementary information. nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is used to monitor the progress of reactions that synthesize this compound and to determine the purity of the fractions collected during column chromatography. The compound is visualized typically under UV light.

| Thin Layer Chromatography Parameters | |

| Stationary Phase | Silica Gel Plate |

| Eluent System | Petroleum ether / Ethyl acetate (20:1) |

| Rƒ Value | 0.65 |

| Data sourced from supplementary information. nih.gov |

X-ray Diffraction for Structural Elucidation of Derivatives

While X-ray diffraction data for this compound itself is not commonly reported, this technique is critical for determining the absolute three-dimensional structure of its crystalline derivatives. Ynones are versatile precursors for synthesizing more complex heterocyclic compounds, such as pyrazoles and isoxazoles, through reactions like cycloadditions.

For instance, the reaction of a ynone with a hydrazine (B178648) derivative can yield a pyrazole (B372694). The resulting crystalline product can be analyzed by single-crystal X-ray diffraction to unambiguously confirm its structure, including bond lengths, bond angles, and stereochemistry. A study on a pyrazole-hydrazone derivative (L2), synthesized from a related precursor, provides a clear example of this application. nih.gov The X-ray analysis revealed that the pyrazole ring makes dihedral angles of 23.39° and 36.16° with two adjacent phenyl and tolyl rings, respectively. nih.gov The analysis also details how the molecules are linked in the crystal lattice through intermolecular hydrogen bonds. nih.gov This level of detailed structural information is invaluable and can only be obtained through X-ray diffraction analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.